molecular formula C11H19NO B13236459 3-Ethyl-1-(furan-2-YL)pentan-1-amine

3-Ethyl-1-(furan-2-YL)pentan-1-amine

Cat. No.: B13236459
M. Wt: 181.27 g/mol
InChI Key: DJFBTXOAXBQWGY-UHFFFAOYSA-N
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Description

3-Ethyl-1-(furan-2-yl)pentan-1-amine is an organic compound with the molecular formula C11H19NO. It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(furan-2-yl)pentan-1-amine typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method involves the use of furan-2-carboxaldehyde as a starting material, which undergoes a series of reactions including alkylation and reductive amination to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(furan-2-yl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce 3-ethyl-1-(furan-2-yl)pentanol.

Scientific Research Applications

3-Ethyl-1-(furan-2-yl)pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(furan-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simple furan derivative with a carboxylic acid group.

    Furfurylamine: A furan derivative with an amine group attached to the furan ring.

    2-Furylmethylamine: Another furan derivative with a methylamine group.

Uniqueness

3-Ethyl-1-(furan-2-yl)pentan-1-amine is unique due to its specific structure, which combines the furan ring with an ethylpentanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3-Ethyl-1-(furan-2-YL)pentan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound features a furan ring attached to a pentan-1-amine backbone, contributing to its reactivity and biological properties. The molecular formula is C11_{11}H15_{15}N1_{1}O1_{1}, with a molecular weight of approximately 181.27 g/mol. The furan moiety is known for its role in various biological activities, making this compound a subject of pharmacological interest.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Compounds containing furan rings often demonstrate antimicrobial properties. Research indicates that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi.
  • Neuroprotective Effects : The interaction of the compound with neurotransmitter systems may provide neuroprotective benefits, potentially relevant in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Furan derivatives have been associated with anti-inflammatory actions, which could be beneficial in managing inflammatory conditions.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity. This interaction could lead to downstream effects on cellular signaling pathways involved in inflammation, neuroprotection, and microbial resistance.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
This compoundFuran ring with pentan aminePotential neuroprotective effects
1-(Furan-2-YL)-ethylamineSimilar furan structureKnown antimicrobial activity
2-(Furfuryl)-N,N-dimethylamineDimethyl substitution on nitrogenEnhanced lipophilicity

This table illustrates how variations in structure can influence the biological properties of compounds related to this compound.

Case Studies and Research Findings

Recent research has explored the biological activities of furan-containing compounds. For instance:

  • Antimicrobial Studies : A study evaluating various furan derivatives found that certain modifications enhanced their antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that structural features similar to those in this compound may also confer antimicrobial properties.
  • Neuroprotective Research : Investigations into the neuroprotective effects of furan derivatives have shown promise in models of neurodegeneration. The modulation of neurotransmitter systems by these compounds indicates potential therapeutic applications for conditions like Alzheimer's disease.
  • Anti-inflammatory Mechanisms : Research has highlighted the anti-inflammatory effects of furan-containing compounds through inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

3-ethyl-1-(furan-2-yl)pentan-1-amine

InChI

InChI=1S/C11H19NO/c1-3-9(4-2)8-10(12)11-6-5-7-13-11/h5-7,9-10H,3-4,8,12H2,1-2H3

InChI Key

DJFBTXOAXBQWGY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C1=CC=CO1)N

Origin of Product

United States

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